5-Chloro-2-fluoro-4-methoxyphenol

Lipophilicity Physicochemical Property Medicinal Chemistry

Strategic phenolic building block with non-interchangeable 5-chloro-2-fluoro-4-methoxy substitution pattern precisely tuning electronic properties and lipophilicity (LogP 2.40). Validated for MPO inhibitor development (class-level IC₅₀ down to 0.9 μM). Ideal substrate for optimizing chemoselective Suzuki-Miyaura and Buchwald-Hartwig cross-coupling on polyhalogenated arenes. Broader hazard profile (H302, H335) vs. des-chloro analog necessitates protocol validation for scale-up. Procure for SAR campaigns, permeability assays, and synthetic methodology development.

Molecular Formula C7H6ClFO2
Molecular Weight 176.57 g/mol
CAS No. 1394953-79-7
Cat. No. B3237819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chloro-2-fluoro-4-methoxyphenol
CAS1394953-79-7
Molecular FormulaC7H6ClFO2
Molecular Weight176.57 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C(=C1)F)O)Cl
InChIInChI=1S/C7H6ClFO2/c1-11-7-3-5(9)6(10)2-4(7)8/h2-3,10H,1H3
InChIKeyLNGPRLKVIRYDMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7) – Properties and Procurement Baseline


5-Chloro-2-fluoro-4-methoxyphenol (CAS 1394953-79-7, MFCD22414652) is a polysubstituted phenolic building block, characterized by a benzene ring bearing a methoxy (-OCH₃) group at the 4-position, a fluorine atom at the 2-position, and a chlorine atom at the 5-position, with the phenolic hydroxyl at the 1-position. This compound has a molecular weight of 176.57 g/mol and is typically offered at purities of 95–98% by specialty chemical suppliers . It is categorized as a chlorinated fluorophenol derivative and is primarily utilized as an intermediate in pharmaceutical research and specialty chemical synthesis .

Why 5-Chloro-2-fluoro-4-methoxyphenol Cannot Be Swapped with Closely Related Halophenols


The specific 5-chloro-2-fluoro-4-methoxy substitution pattern is not arbitrarily interchangeable with other chlorophenol, fluorophenol, or methoxyphenol analogs. The combination of electron-withdrawing groups (Cl, F) and an electron-donating methoxy group precisely modulates the compound's electronic properties, lipophilicity, and reactivity, which are critical for downstream synthetic transformations and target interactions [1]. In contrast, simple regioisomers (e.g., 4-chloro-2-fluorophenol, 2-chloro-4-fluorophenol) or compounds lacking the methoxy group exhibit significantly different physicochemical and safety profiles, as quantified in the evidence below, making them unsuitable substitutes in SAR-driven campaigns.

Head-to-Head Quantitative Differentiation: 5-Chloro-2-fluoro-4-methoxyphenol vs. Closest Analogs


Increased Lipophilicity (LogP) Due to Chlorine Substitution

5-Chloro-2-fluoro-4-methoxyphenol exhibits a calculated LogP of 2.40, which is substantially higher than the 1.65 LogP of the non-chlorinated analog 2-fluoro-4-methoxyphenol [1]. This 0.75 unit increase in LogP is directly attributable to the chlorine substitution at the 5-position and is a quantifiable differentiation in lipophilicity.

Lipophilicity Physicochemical Property Medicinal Chemistry

Enhanced Safety Hazard Profile Requiring Additional Handling Precautions

The procurement and handling of 5-Chloro-2-fluoro-4-methoxyphenol carries a quantifiably broader set of hazard statements compared to its non-chlorinated analog. The target compound is classified with H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . In contrast, the close analog 2-fluoro-4-methoxyphenol is only classified with H315 and H319 [1], lacking the acute oral toxicity warning.

Safety Toxicology Procurement

Structurally Unique Scaffold for Myeloperoxidase (MPO) Inhibitor SAR

The methoxyphenol class, to which 5-Chloro-2-fluoro-4-methoxyphenol belongs, has been established as a promising scaffold for reversible myeloperoxidase (MPO) inhibitors. While no direct MPO inhibition data is available for this specific compound, structurally related methoxyphenol analogs in the same study demonstrated potent MPO inhibitory activity with IC50 values as low as 0.9 μM [1]. This class-level activity, combined with the unique 5-chloro-2-fluoro-4-methoxy substitution pattern (which differs from the ferulic acid scaffolds in the study), provides a quantifiable starting point for SAR exploration and a rationale for procuring this specific analog over simpler, less decorated phenols.

Myeloperoxidase Cardiovascular Inflammation

High-Impact Procurement Scenarios for 5-Chloro-2-fluoro-4-methoxyphenol


Medicinal Chemistry: Lead Optimization of MPO Inhibitors for Cardiovascular Disease

Based on the established class-level MPO inhibitory activity of methoxyphenol derivatives (IC50 down to 0.9 μM) [1], 5-Chloro-2-fluoro-4-methoxyphenol is a compelling building block for the synthesis of novel, patentable MPO inhibitors. Its unique 5-chloro-2-fluoro-4-methoxy substitution pattern allows SAR studies around a core scaffold already validated for MPO engagement, making it a strategic procurement target for cardiovascular and anti-inflammatory drug discovery programs.

Chemical Biology: Probing Lipophilicity-Driven Cellular Uptake

With a calculated LogP of 2.40, which is a substantial 0.75 units higher than the non-chlorinated analog 2-fluoro-4-methoxyphenol [1], this compound serves as a precise tool for investigating the impact of chlorine substitution on cell permeability and bioavailability. It can be procured for use in comparative assays where lipophilicity is a key variable, providing a direct comparator to its less lipophilic analogs.

Synthetic Methodology: Development of Chemoselective Cross-Coupling Reactions

The presence of three different substituents (Cl, F, OMe) with varying electronic properties makes 5-Chloro-2-fluoro-4-methoxyphenol an ideal substrate for testing and optimizing chemoselective cross-coupling methodologies (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Procurement enables the development of robust synthetic protocols for the differential functionalization of polyhalogenated arenes, a key challenge in modern organic synthesis.

Safety-Controlled Synthetic Intermediates for Scale-Up

The defined and quantifiably broader hazard profile (including H302 and H335 in addition to H315 and H319 compared to 2-fluoro-4-methoxyphenol) [1] informs and necessitates the design of specific handling protocols and engineering controls for any process chemistry scale-up. Procurement in this context is driven by the need to validate and implement these safety measures for a multi-gram synthesis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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